(3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone: is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features an azido group attached to an azetidine ring and a fluoropyridine moiety, making it a unique candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone typically involves the following steps:
Azetidine Synthesis: The azetidine ring is synthesized through cyclization reactions involving amino alcohols or amino ketones.
Fluorination: The pyridine ring is fluorinated using reagents such as Selectfluor or N-fluoropyridinium salts.
Azidation: The azido group is introduced using azidation reagents like sodium azide or trimethylsilyl azide.
Coupling Reaction: The final step involves the coupling of the azetidine and fluoropyridine moieties using suitable coupling reagents like carbodiimides or uronium salts.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
(3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing biological activity. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone: is compared with other similar compounds to highlight its uniqueness:
(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone: Similar structure but with a chloro group instead of fluorine.
(3-Azidoazetidin-1-yl)(3-chloropyridin-4-yl)methanone: Similar structure but with a chloro group instead of fluorine on the pyridine ring.
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: Similar structure but with a phenyl ring instead of a pyridine ring.
These compounds differ in their electronic and steric properties, which can influence their biological activity and applications.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-fluoropyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-8-3-12-2-1-7(8)9(16)15-4-6(5-15)13-14-11/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRUZRIVPJKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=NC=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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